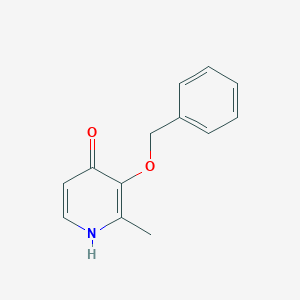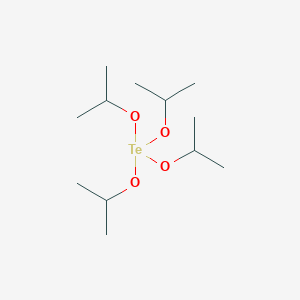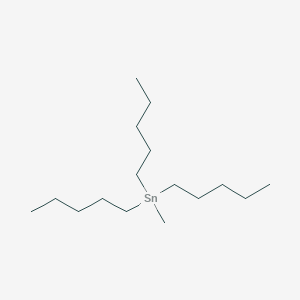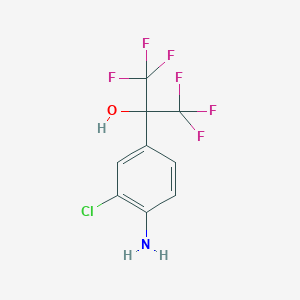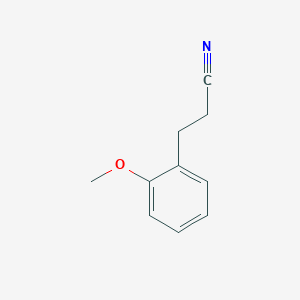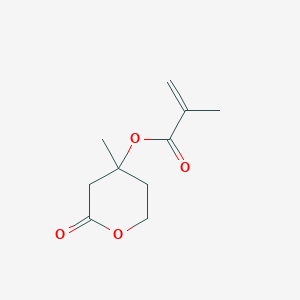![molecular formula C17H22O3 B176567 [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate CAS No. 196109-15-6](/img/structure/B176567.png)
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(ethenoxymethyl)cyclohexyl]methyl benzoate, also known as EMCB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has also been shown to modulate the activity of certain transcription factors and cytokines, which play a role in the regulation of gene expression and immune responses.
Efectos Bioquímicos Y Fisiológicos
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic properties. In vitro studies have demonstrated that [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal models, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of novel materials, as well as a potential drug candidate for the treatment of various diseases. However, one limitation of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate. One potential area of research is the development of new drugs based on [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate, particularly for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of novel materials and polymers using [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has the potential to make significant contributions to the fields of medicinal chemistry, materials science, and organic synthesis.
Métodos De Síntesis
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl vinyl ether, followed by the reaction of the resulting product with benzyl chloride and benzoic acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been utilized as a protecting group for alcohols and amines.
Propiedades
Número CAS |
196109-15-6 |
|---|---|
Nombre del producto |
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate |
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
[4-(ethenoxymethyl)cyclohexyl]methyl benzoate |
InChI |
InChI=1S/C17H22O3/c1-2-19-12-14-8-10-15(11-9-14)13-20-17(18)16-6-4-3-5-7-16/h2-7,14-15H,1,8-13H2 |
Clave InChI |
PHTWSHPOEBEKSX-UHFFFAOYSA-N |
SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC=CC=C2 |
SMILES canónico |
C=COCC1CCC(CC1)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



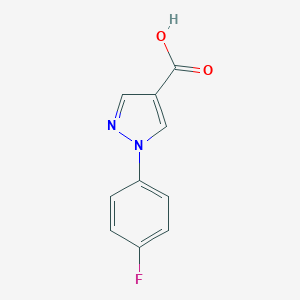
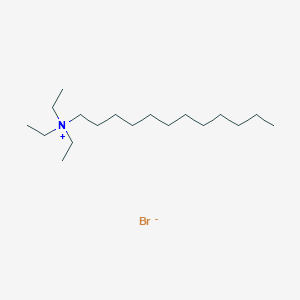
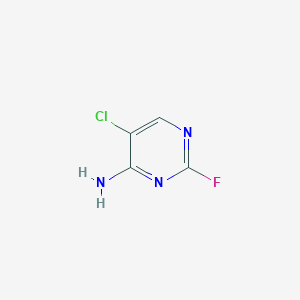
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)
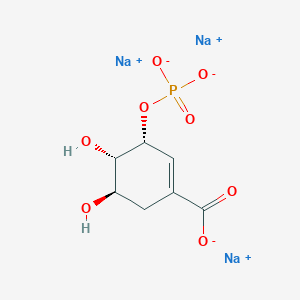
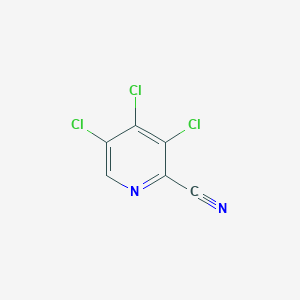
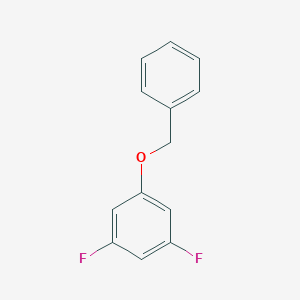
![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)
